Physicochemical Profile Comparison for N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-63-9)
In the absence of direct biological activity data, the compound's differentiation is supported by its computed physicochemical properties compared to a core scaffold analog. The target compound (CID 91815136) demonstrates increased molecular weight and hydrogen-bond acceptor count relative to the simpler 6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CID 91815182), suggesting a distinct pharmacokinetic and target-binding potential [1][2].
| Evidence Dimension | Physicochemical Profile (XLogP3-AA, Hydrogen Bond Acceptor Count) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3, H-Bond Acceptor Count = 6, Molecular Weight = 346.4 g/mol [1] |
| Comparator Or Baseline | 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide: XLogP3-AA = 1.5, H-Bond Acceptor Count = 4, Molecular Weight = 208.2 g/mol [2] |
| Quantified Difference | ΔXLogP3-AA = +0.8, ΔH-Bond Acceptor Count = +2 |
| Conditions | Computed properties from PubChem (2021.05.07 release) [1][2] |
Why This Matters
This quantitative difference in lipophilicity and hydrogen-bonding capacity is critical for medicinal chemists selecting a scaffold with specific permeability or solubility requirements, as it directly impacts membrane passage and target interaction potential.
- [1] PubChem Compound Summary for CID 91815136, N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary for CID 91815182, 6-((tetrahydrofuran-3-yl)oxy)nicotinamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
